molecular formula C22H16ClN5O3 B11604415 N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide

N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide

Cat. No.: B11604415
M. Wt: 433.8 g/mol
InChI Key: HGMZLWFGHLPDAU-FYDPLJELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines elements of indole, pyridine, and hydrazide

Preparation Methods

The synthesis of N’-[(3Z)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole and pyridine rings, followed by the introduction of the chlorophenylmethyl group and the hydrazide moiety. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under strong conditions, leading to the formation of quinone-like structures.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can participate in π-π stacking interactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other indole and pyridine derivatives, such as:

    Indole-3-carboxaldehyde: Shares the indole structure but lacks the pyridine and hydrazide moieties.

    Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the indole and hydrazide components.

    Hydrazine derivatives: Share the hydrazide moiety but differ in the rest of the structure.

Properties

Molecular Formula

C22H16ClN5O3

Molecular Weight

433.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H16ClN5O3/c23-18-7-3-1-5-15(18)13-28-19-8-4-2-6-17(19)20(22(28)30)26-27-21(29)14-9-10-16(12-25-31)24-11-14/h1-12,30-31H,13H2/b25-12+,27-26?

InChI Key

HGMZLWFGHLPDAU-FYDPLJELSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=C(C=C4)/C=N/O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=C(C=C4)C=NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.